molecular formula C15H18ClNO2 B2578847 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one CAS No. 946387-37-7

2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one

Cat. No. B2578847
CAS RN: 946387-37-7
M. Wt: 279.76
InChI Key: HGNFTFDTZORBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one” is a research chemical . It’s used for research purposes and not for human or veterinary use .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CCOC1=CC=C(C=C1)NC2=C(C(=O)CC(C2)C)Cl .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research has detailed the significance of hydrogen bonding in the structure and stability of anticonvulsant enaminones, which are closely related to the compound . These studies reveal the sofa conformations of cyclohexene rings and the role of intramolecular and intermolecular hydrogen bonds in forming molecular chains. Such insights are crucial for understanding the physicochemical properties of these compounds, which can influence their reactivity and potential as pharmaceutical leads (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Chemical Reactivity

Investigations into the synthesis of highly substituted 3-pyrrolin-2-ones from N,N-disubstituted α-amino acids demonstrate the versatility of related structures for generating complex heterocyclic compounds. These findings highlight the potential of such chemical frameworks for the synthesis of diverse N-heterocyclic compounds with a variety of functional groups, paving the way for the development of novel molecules for further scientific and pharmacological evaluation (Barceló & Bienz, 2018).

Formation of Aminophenols

The transformation of cyclohexane-1,3-diones into meta-aminophenols through the action of DBU on 3-amino-2-chlorocyclohex-2-en-1-ones illustrates the chemical reactivity of similar compounds in synthesizing valuable chemical intermediates. This process underlines the chemical flexibility and utility of these compounds in organic synthesis, offering pathways to synthesize aminophenols, which are important in various chemical manufacturing processes (Szymor-Pietrzak et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of novel derivatives, including those related to the compound of interest, underscore the potential biomedical applications of these molecules. Research in this area focuses on the development of compounds with antimicrobial properties, indicating the relevance of such chemical structures in the search for new antimicrobial agents (Patel, Gandhi, & Sharma, 2010).

Antinociceptive Activities

Studies on the antinociceptive activities of enaminone compounds, which are structurally related to the compound , in animal models highlight their potential therapeutic applications. These compounds have been evaluated for their effectiveness in mitigating pain, demonstrating the broader pharmacological potential of such molecules (Masocha, Kombian, & Edafiogho, 2016).

properties

IUPAC Name

2-chloro-3-(4-ethoxyanilino)-5-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-3-19-12-6-4-11(5-7-12)17-13-8-10(2)9-14(18)15(13)16/h4-7,10,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNFTFDTZORBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)CC(C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.